

Inophyllum E: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Inophyllum E*

Cat. No.: B13391173

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Abstract

Inophyllum E is a naturally occurring coumarin derivative isolated from the plant *Calophyllum inophyllum*. This document provides a comprehensive overview of the discovery, historical context, and biological activities of **Inophyllum E**. It details the experimental protocols for its isolation and characterization, summarizes key quantitative data on its bioactivities, and explores its potential mechanisms of action. This technical guide is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Context

Inophyllum E was first isolated from the leaves of *Calophyllum inophyllum* in 1972 by Kawazu and colleagues during an investigation into the plant's piscicidal (fish-killing) properties.^{[1][2]} Later, in 2004, Yimdjo and a team of researchers also isolated **Inophyllum E** from the nuts and root bark of the same plant, alongside other known and novel compounds.^{[3][4][5]} *Calophyllum inophyllum*, commonly known as Alexandrian laurel or tamanu, has a long history of use in traditional medicine across the Asia-Pacific region for treating a variety of ailments, including skin diseases, inflammation, and infections.^[6] This traditional use has spurred scientific interest in its chemical constituents, leading to the discovery of a diverse array of bioactive molecules, including **Inophyllum E**.

The initial structural elucidation by Kawazu et al. identified **Inophyllum E** as the cis-isomer of Inophyllum C, another coumarin derivative found in the plant.^[1] The structural characterization

was accomplished through spectroscopic methods, including UV, IR, and proton NMR spectroscopy, and by comparing its spectral data with that of Inophyllum C.[1]

Experimental Protocols

Isolation of Inophyllum E

The following protocol is a synthesized methodology based on the work of Kawazu et al. (1972) and Yimdjo et al. (2004).[1][3]

2.1.1 Plant Material and Extraction

- **Collection and Preparation:** Dried and ground leaves (or nuts/root bark) of Calophyllum inophyllum are used as the starting material.
- **Solvent Extraction:** The powdered plant material is subjected to extraction with a suitable solvent. Kawazu et al. used ether for the leaves, while Yimdjo et al. employed a mixture of dichloromethane and methanol (1:1) for the nuts and root bark.[1][3] The extraction is typically performed at room temperature over an extended period or using a Soxhlet apparatus for exhaustive extraction.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

2.1.2 Chromatographic Separation

- **Initial Fractionation:** The crude extract is subjected to column chromatography over silica gel. A stepwise gradient elution is employed, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.[1]
- **Further Purification:** Fractions containing compounds of interest, as identified by thin-layer chromatography (TLC), are pooled and subjected to further purification. This may involve repeated column chromatography on silica gel or Sephadex LH-20.[3]
- **Isolation of **Inophyllum E**:** **Inophyllum E** is typically isolated from the more polar fractions. Final purification can be achieved by preparative TLC or crystallization from a suitable solvent system (e.g., benzene-hexane) to yield colorless crystals.[1]

Structure Elucidation

The structure of **Inophyllum E** was established using a combination of spectroscopic techniques:

- UV Spectroscopy: Reveals the characteristic absorption maxima of the coumarin chromophore.
- Infrared (IR) Spectroscopy: Identifies key functional groups such as hydroxyl (-OH), carbonyl (C=O) of the lactone ring, and aromatic (C=C) bonds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR provide detailed information about the chemical environment of each proton and carbon atom, allowing for the determination of the compound's connectivity and stereochemistry. The key distinguishing feature between Inophyllum C (trans) and **Inophyllum E** (cis) is the coupling constant between the protons at C-10 and C-11.[\[1\]](#)
- Mass Spectrometry (MS): Determines the molecular weight and provides information about the fragmentation pattern of the molecule, further confirming its structure.

Biological Activities and Quantitative Data

Inophyllum E has been investigated for a range of biological activities. The following tables summarize the available quantitative data.

Antibacterial and Antifungal Activity

Inophyllum E has demonstrated notable activity against certain bacteria and fungi.

Microorganism	Assay Type	Activity	Reference
Staphylococcus aureus	MIC	64 $\mu\text{g/mL}$	[4]
Escherichia coli	MIC	16 $\mu\text{g/mL}$	[4]
Trichophyton mentagrophytes	MIC	<50 $\mu\text{g/mL}$	[7]

MIC: Minimum Inhibitory Concentration

Cytotoxic Activity

The cytotoxic potential of **Inophyllum E** has been evaluated against various cancer cell lines. It is important to note that while some studies on crude extracts of *C. inophyllum* (which contain **Inophyllum E**) have shown significant cytotoxicity, data on the purified compound is more limited and sometimes conflicting.^{[5][8][9]}

Cell Line	Assay Type	IC ₅₀	Activity	Reference
KB (human oral squamous carcinoma)	Not specified	Inactive	^[3]	
MCF-7 (human breast adenocarcinoma)	MTT Assay	120 µg/mL (for ethanolic leaf extract)	Moderate	^[9]
WiDr (human colon adenocarcinoma)	MTT Assay	42.47 µg/mL (for fruit shell extract)	Moderate	^[8]

IC₅₀: Half-maximal inhibitory concentration. The data for MCF-7 and WiDr cells are for extracts and not purified **Inophyllum E**.

Anti-HIV Activity

The anti-HIV activity of inophyllums has been a subject of interest, though with conflicting reports for **Inophyllum E** itself.

Assay Type	IC ₅₀	Activity	Reference
HIV-1 Reverse Transcriptase Inhibition	Not specified	Low inhibition	^{[10][11]}
HIV-1 in cell culture	Not specified	Inactive	^[10]

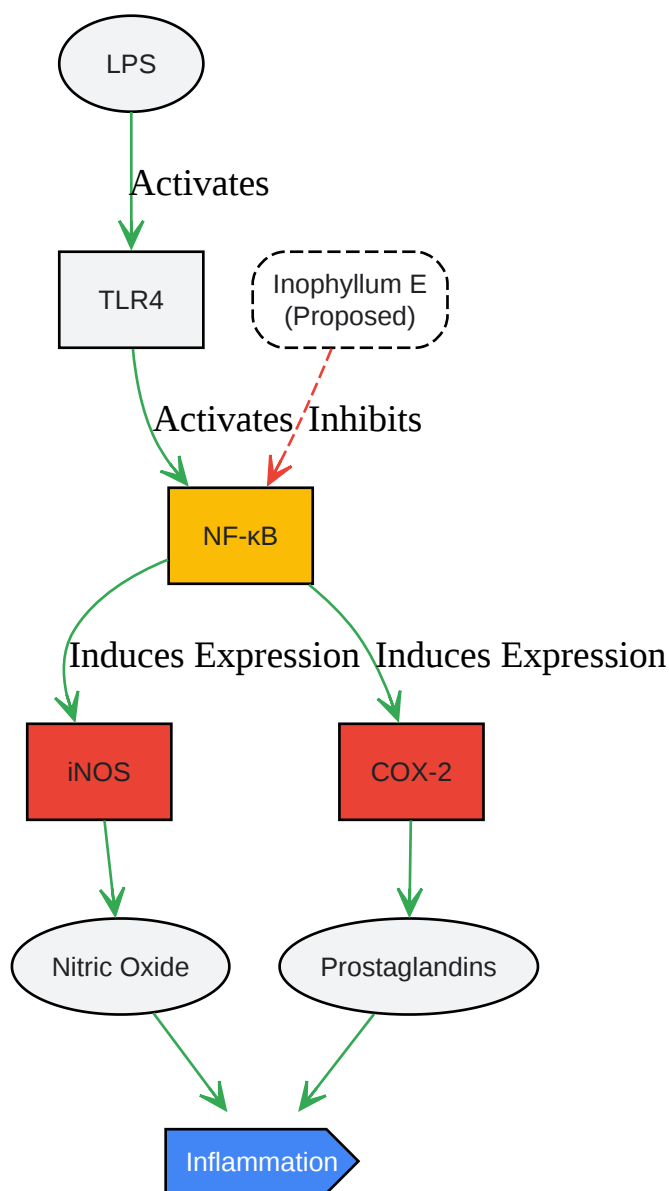
IC₅₀: Half-maximal inhibitory concentration

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms of **Inophyllum E** are still under investigation. However, studies on extracts of *Calophyllum inophyllum* provide insights into potential pathways.

Anti-inflammatory Activity

Extracts of *C. inophyllum* have been shown to exert anti-inflammatory effects by inhibiting key enzymes and signaling pathways involved in the inflammatory response.^{[12][13][14]} A proposed mechanism involves the downregulation of pro-inflammatory mediators.



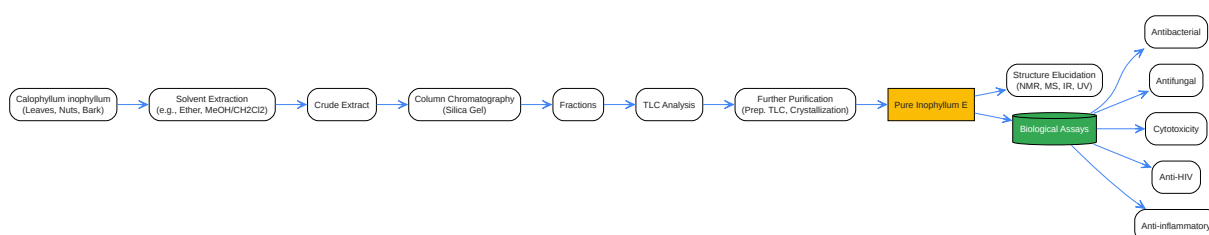
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Caption: Proposed anti-inflammatory mechanism of **Inophyllum E**.

This diagram illustrates the proposed inhibitory effect of **Inophyllum E** on the NF-κB signaling pathway, which is a central regulator of inflammation. By inhibiting NF-κB activation, **Inophyllum E** may suppress the expression of pro-inflammatory enzymes like iNOS and COX-2, thereby reducing the production of inflammatory mediators such as nitric oxide and prostaglandins.

Experimental Workflow for Isolation and Bioactivity Screening

The general workflow from plant material to the identification of bioactive compounds like **Inophyllum E** is a multi-step process.



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Caption: General experimental workflow for **Inophyllum E**.

This flowchart outlines the systematic process of isolating **Inophyllum E** from its natural source and subsequently evaluating its biological properties through a battery of in vitro assays.

Conclusion and Future Directions

Inophyllum E, a coumarin isolated from *Calophyllum inophyllum*, has demonstrated a spectrum of interesting biological activities, including antibacterial, antifungal, and potentially anti-inflammatory and cytotoxic effects. While initial studies have laid a solid foundation, further research is warranted to fully elucidate its therapeutic potential.

Future research should focus on:

- Mechanism of Action: Detailed studies are needed to unravel the specific molecular targets and signaling pathways modulated by purified **Inophyllum E**.
- In Vivo Studies: The promising in vitro activities need to be validated in animal models to assess the efficacy, pharmacokinetics, and safety of **Inophyllum E**.
- Structure-Activity Relationship (SAR) Studies: Synthesis of **Inophyllum E** analogs and subsequent biological evaluation could lead to the development of more potent and selective therapeutic agents.
- Clarification of Conflicting Data: Further investigation is required to resolve the discrepancies in the reported anti-HIV and cytotoxic activities of **Inophyllum E**.

In conclusion, **Inophyllum E** represents a promising natural product lead for drug discovery, and this technical guide provides a comprehensive starting point for researchers dedicated to exploring its full therapeutic potential.

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- To cite this document: BenchChem. [Inophyllum E: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13391173#inophyllum-e-discovery-and-historical-context]

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